Mito-LND vs. Lonidamine: 100-Fold Potency Enhancement in Lung Cancer Cell Viability Assays
Mito-LND demonstrates a 100-fold increase in potency compared to its parent compound, lonidamine (LND), in inhibiting lung cancer cell viability and growth. This differential is attributed to the addition of a mitochondria-targeting triphenylphosphonium (TPP+) moiety, which enables selective accumulation in cancer cell mitochondria [1].
| Evidence Dimension | Potency in inhibiting lung cancer cell viability and tumor progression |
|---|---|
| Target Compound Data | 100-fold more potent |
| Comparator Or Baseline | Lonidamine (LND) |
| Quantified Difference | ~100-fold increase in potency |
| Conditions | In vitro lung cancer cell viability assays and in vivo mouse xenograft models [1] |
Why This Matters
This massive potency gap means that using lonidamine instead of Mito-LND in experiments will fail to recapitulate key metabolic and anti-tumor effects, leading to false-negative results in OXPHOS inhibition studies.
- [1] Cheng, G., et al. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis. Nature Communications, 10, 2205 (2019). View Source
